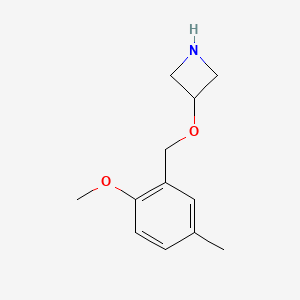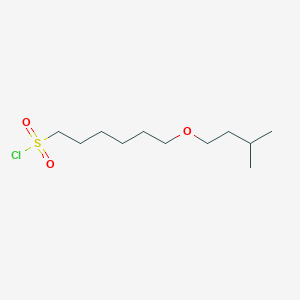![molecular formula C9H9N3O2 B15326805 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reductive desulfurization is one of the reactions it undergoes.
Substitution: The compound can undergo substitution reactions, such as Suzuki coupling with aryl boronic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive desulfurization using reagents like sodium borohydride.
Substitution: Suzuki coupling reactions typically use palladium catalysts and aryl boronic acids.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Desulfurized products.
Substitution: Substituted pyrazolopyridine derivatives.
科学研究应用
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits biological activity against Mycobacterium tuberculosis.
Medicine: Potential use in developing drugs for treating anxiety, convulsions, and other conditions.
Industry: Used in the synthesis of combinatorial libraries for drug discovery.
作用机制
The mechanism of action of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and exhibiting antituberculotic effects . The compound’s structure allows for various modifications, enhancing its binding affinity and specificity towards different targets.
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring.
Pyrazolothiazoles: These compounds contain a thiazole ring fused with a pyrazole ring.
Uniqueness
2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-5-8-7(11-12)3-6(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI 键 |
UMOMWQWZLZLVTA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C2C(=N1)C=C(C=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
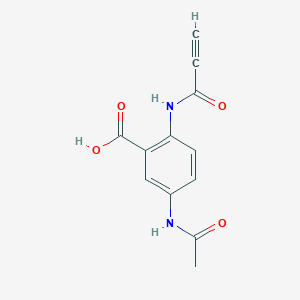

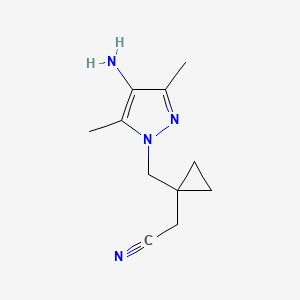

![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)


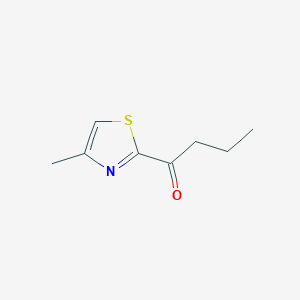
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
